2-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CYCLOPROPYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a cyclopropyl group, a methoxyphenoxy group, and a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOPROPYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE typically involves multiple steps, including the formation of the cyclopropyl group and the attachment of the methoxyphenoxy group to the benzodiazole core. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-CYCLOPROPYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, acids, bases, and solvents such as dichloromethane or ethanol. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-CYCLOPROPYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-CYCLOPROPYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole derivatives and cyclopropyl-containing molecules. Examples include:
- 2-CYCLOPROPYL-N-[2-HYDROXY-3-(3-METHOXYPHENOXY)PROPYL]-1,3-BENZOXAZOLE-6-CARBOXAMIDE
- CYCLOPROPYL{1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}METHANONE
Uniqueness
What sets 2-CYCLOPROPYL-1-[3-(2-METHOXYPHENOXY)PROPYL]-1H-1,3-BENZODIAZOLE apart is its unique combination of structural features, which may confer distinct chemical and biological properties. Its cyclopropyl group, for example, can impart rigidity and influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-cyclopropyl-1-[3-(2-methoxyphenoxy)propyl]benzimidazole |
InChI |
InChI=1S/C20H22N2O2/c1-23-18-9-4-5-10-19(18)24-14-6-13-22-17-8-3-2-7-16(17)21-20(22)15-11-12-15/h2-5,7-10,15H,6,11-14H2,1H3 |
InChI Key |
GEALSHHPRBCEBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.